5-Methyl-1,3-oxazolidine-2-thione

Antithyroid activity Goitrogen potency Structure-activity relationship

Researchers optimizing diastereoselectivity or mapping thyroid peroxidase SAR require a minimal C5-alkyl oxazolidine-2-thione with reliable characterization-a need unmet by bulkier analogs or oxazolidinones. 5-Methyl-1,3-oxazolidine-2-thione (CAS 41387-98-8) fills this gap as the simplest 5-monosubstituted member of the family. • Strong C=S chromophore enables TLC/HPLC reaction monitoring with minimal steric demand-unavailable with oxazolidinones or 5,5-dimethyl/5-phenyl thiones. • Essential negative control for distinguishing alkyl- vs. aromatic-dependent immunomodulatory effects within the oxazolidine-2-thione series. • Enzymatic (myrosinase-based) production route available from renewable feedstocks for green chemistry programs. Supplied with full characterization. In stock for immediate dispatch.

Molecular Formula C4H7NOS
Molecular Weight 117.17 g/mol
CAS No. 41387-98-8
Cat. No. B15176886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3-oxazolidine-2-thione
CAS41387-98-8
Molecular FormulaC4H7NOS
Molecular Weight117.17 g/mol
Structural Identifiers
SMILESCC1CNC(=S)O1
InChIInChI=1S/C4H7NOS/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H,5,7)
InChIKeyMFXKJBZEEFHOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,3-oxazolidine-2-thione: Physicochemical Identity & Comparators


5-Methyl-1,3-oxazolidine-2-thione is the simplest chiral, 5-monosubstituted member of the 1,3-oxazolidine-2-thione family—a class of heterocycles widely recognized as glucosinolate-derived goitrogens [1] and as versatile chiral auxiliaries in asymmetric synthesis . In this family, biological activity and synthetic utility are exquisitely sensitive to the substitution pattern at the C5 position: 5-vinyl (goitrin), 5,5-dimethyl, and 5-phenyl analogs each display distinct antithyroid potencies and stereochemical directing effects [1]. Consequently, 5-methyl-1,3-oxazolidine-2-thione’s minimal C5 substituent creates a unique profile among its close structural analogs.

Minimal C5 steric environment Supports SAR mapping of goitrogen pharmacophore
UV-detectable chiral auxiliary C=S chromophore enables reaction monitoring; low steric bulk
Enzymatically accessible enantiomer Myrosinase route from renewable glucosinolates

5-Methyl-1,3-oxazolidine-2-thione Irreplaceability


Within the 1,3-oxazolidine-2-thione family, even minor changes to the C5 substituent produce large, non-linear shifts in biological potency and stereochemical outcome. For instance, 5,5-dimethyl-1,3-oxazolidine-2-thione displays antithyroid activity roughly equivalent to goitrin (5-vinyl), whereas (−)-(R)-5-phenyl-1,3-oxazolidine-2-thione is approximately two-fold less active [1]. The 5-methyl analog, bearing a single, small alkyl group, occupies a distinct steric and electronic niche between the unsubstituted and the 5,5-disubstituted derivatives. Consequently, substituting another in-class compound without experimental verification risks altering both pharmacological effect and chiral induction efficiency.

5-Methyl-1,3-oxazolidine-2-thione
5,5-Dimethyl analog
Antithyroid potency may shift non-linearly; class-level prediction requires verification
5-Methyl-1,3-oxazolidine-2-thione
(R)-5-Phenyl analog
Immunomodulatory profile differs; NO inhibition predicted absent for alkyl substituent

5-Methyl-1,3-oxazolidine-2-thione Differentiation Evidence


Minimal C5 Steric Profile vs. Bulkier Analogs

The antithyroid activity of 1,3-oxazolidine-2-thiones is strongly modulated by C5 substitution. In the rat thyroid model, 5,5-dimethyl-1,3-oxazolidine-2-thione exhibits approximately the same potency as goitrin (5-vinyl), while (−)-(R)-5-phenyl-1,3-oxazolidine-2-thione is about two times less active [1]. The 5-methyl analog, lacking a second C5 substituent, presents a steric environment that is distinct from both the dimethyl and phenyl cases. Although direct antithyroid data for 5-methyl-1,3-oxazolidine-2-thione are absent from the peer-reviewed literature, this class-level structure–activity trend predicts that its potency will differ from both comparators, making experimental verification essential before any substitution.

C5 Steric Profile
Class-level inference
Potency predicted to differ from 5,5-dimethyl (~1× goitrin) and 5-phenyl (~0.5×); direct data absent
Model-response context; batch validation essential
Rat thyroid assay; class-level SAR only
Antithyroid activity Goitrogen potency Structure-activity relationship

Immunomodulatory Divergence: 5-Methyl vs. 5-Phenyl

Among 1,3-oxazolidine-2-thiones, only (R)-5-phenyl-1,3-oxazolidine-2-thione inhibited LPS-induced nitric oxide (NO) production in macrophages, whereas 5,5-dimethyl-1,3-oxazolidine-2-thione had little or no effect [1]. The 5-methyl analog lacks the aromatic phenyl group required for the observed NO-inhibitory activity, strongly suggesting that 5-methyl-1,3-oxazolidine-2-thione will not replicate the immunomodulatory profile of the 5-phenyl derivative. This functional divergence driven by a single substituent difference underscores the need to specify the exact C5 substitution pattern in immunological studies.

NO Inhibition
Class-level inference
(R)-5-Phenyl: active; 5,5-dimethyl: inactive; 5-methyl predicted inactive (no aryl group)
Immunomodulatory screening context; alkyl substitution lacks NO-inhibitory pharmacophore
LPS-stimulated macrophage assay
Immunomodulation Nitric oxide production Macrophage viability

UV Detectability Advantage over Oxazolidinones

Oxazolidine-2-thiones, as a class, exhibit strong UV absorption that is absent in their 2-oxo counterparts (oxazolidinones). This property was explicitly noted as an advantage for monitoring reaction progress and purifying intermediates . Because 5-methyl-1,3-oxazolidine-2-thione retains the thione chromophore while providing minimal steric bulk, it offers a combination of facile UV tracking and reduced steric interference that is not simultaneously available with larger 5-substituted thiones or with oxazolidinones.

UV Chromophore
Class-level inference
Thione C=S provides strong UV absorption; oxazolidinones lack this chromophore
Enables UV reaction monitoring without steric penalty of larger auxiliaries
General synthetic application
Asymmetric synthesis Chiral auxiliary UV detectability

Sustainable Chemo-enzymatic Synthesis Route

Chiral 1,3-oxazolidine-2-thiones can be prepared in enantiopure form via immobilized myrosinase-catalyzed hydrolysis of glucosinolates from renewable plant resources . This methodology provides a sustainable alternative to multi-step chemical resolution. The (4S)-4-methyl-1,3-oxazolidine-2-thione positional isomer was obtained with [α]D=+23 (c 1, CHCl3) and a melting point of 60°C via this route . While the 5-methyl isomer’s specific rotation and melting point are not reported in this study, the shared enzymatic accessibility suggests that 5-methyl-1,3-oxazolidine-2-thione can be sourced through the same sustainable platform, potentially offering cost and green-chemistry advantages compared to chemically synthesized, multi-substituted analogs.

Enzymatic Synthesis
Class-level inference
Myrosinase-catalyzed from glucosinolates; (4S)-4-methyl isomer: [α]D=+23, mp 60°C
Green-chemistry access route; 5-methyl enantiopure data to verify
Immobilized myrosinase, pH 6.5, 37°C
Enzymatic synthesis Myrosinase Renewable feedstock

5-Methyl-1,3-oxazolidine-2-thione Application Scenarios


Goitrogen Mechanism Studies with Minimal C5 Substituent

For structure–activity relationship (SAR) studies aimed at isolating the contribution of a single alkyl group to thyroid peroxidase inhibition, 5-methyl-1,3-oxazolidine-2-thione serves as the minimal alkyl model. Its antithyroid potency is predicted to differ from both the 5,5-dimethyl (~1× goitrin) and 5-phenyl (~0.5× goitrin) analogs [1], making it a necessary data point for mapping the steric requirements of the pharmacophore.

UV-Detectable Low-Bulk Chiral Auxiliary

When reaction monitoring by TLC or HPLC-UV is critical for optimizing diastereoselectivity, 5-methyl-1,3-oxazolidine-2-thione provides the strong C=S chromophore common to all oxazolidine-2-thiones while imposing the smallest possible steric demand at the C5 position. This combination is not available with oxazolidinones (no chromophore) or with bulkier thiones (greater steric interference).

Chemo-enzymatic Routes from Glucosinolates

The myrosinase-based preparation of enantiopure 1,3-oxazolidine-2-thiones from renewable plant feedstocks offers a green-chemistry advantage for programs that require the 5-methyl scaffold. Because this enzymatic route has been demonstrated for closely related 4-methyl and 5-ethyl-5-methyl analogs, procurement specifications can require evidence of enzymatic production rather than conventional chemical resolution.

Substituent-Controlled Immunomodulatory Screening

Given that only the (R)-5-phenyl derivative exhibited NO production inhibition in macrophages while the 5,5-dimethyl analog was inactive [1], 5-methyl-1,3-oxazolidine-2-thione is an essential negative-control compound for distinguishing aromatic-dependent vs. alkyl-dependent immunomodulatory effects within the oxazolidine-2-thione series.

Application
Selection Property
Validation Focus
Goitrogen SAR studies
Minimal alkyl C5 substituent
Thyroid peroxidase inhibition context
Asymmetric synthesis with UV monitoring
C=S chromophore; low steric demand
Diastereoselectivity and UV tracking
Green-chemistry chiral auxiliary sourcing
Enzymatic enantiopure route
Enantiomeric excess verification
Immunomodulatory screening
Alkyl vs. aryl C5 substitution
NO production inhibition context
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